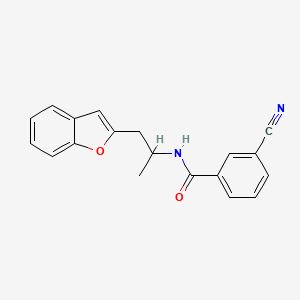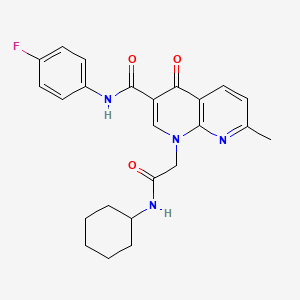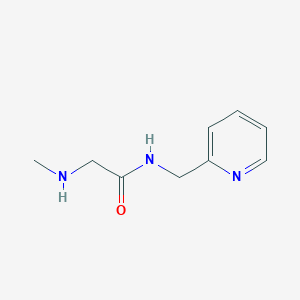
N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide, also known as MPGL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPGL is a derivative of glycine, an amino acid that is involved in various physiological processes in the human body. The chemical structure of MPGL contains a pyridine ring, which gives it unique properties that make it an attractive target for drug development.
Mécanisme D'action
The exact mechanism of action of N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is not fully understood. However, it is believed to act on the NMDA (N-methyl-D-aspartate) receptor, which is involved in synaptic plasticity and learning and memory processes in the brain. N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide may also modulate the activity of other neurotransmitter systems, such as the GABA (gamma-aminobutyric acid) system.
Biochemical and Physiological Effects:
N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide has also been shown to increase the levels of various antioxidant enzymes, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide in lab experiments is its relatively low toxicity compared to other compounds that target the NMDA receptor. N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide. One area of interest is its potential use in treating other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another area of interest is its potential use in treating addiction and substance abuse disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide and to optimize its pharmacological properties for therapeutic use.
Méthodes De Synthèse
N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide can be synthesized using various methods, including the reaction of pyridine-2-carboxylic acid with N-methylglycine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting product is then purified using column chromatography. Another method involves the reaction of pyridine-2-carboxylic acid with N-methylglycine methyl ester in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide has also been studied for its potential use in treating depression and anxiety disorders.
Propriétés
IUPAC Name |
2-(methylamino)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-10-7-9(13)12-6-8-4-2-3-5-11-8/h2-5,10H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJUHTPNAXYQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-(pyridin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2859264.png)
![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2859267.png)
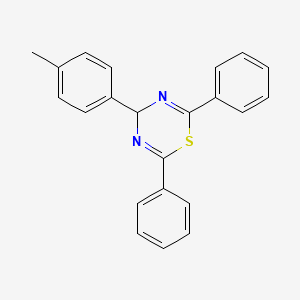
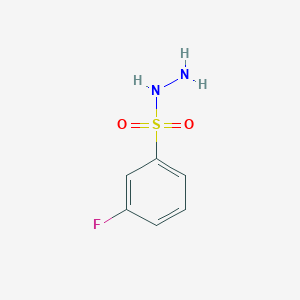
![N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2859271.png)

![(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2859273.png)
![5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2859274.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2859275.png)
![1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2859277.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2859278.png)
